molecular formula C28H20F2O4 B3421423 2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone CAS No. 216144-24-0

2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone

Cat. No.: B3421423
CAS No.: 216144-24-0
M. Wt: 458.5 g/mol
InChI Key: UXOMTJPXTMKOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone is a complex organic compound featuring multiple aromatic rings and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone typically involves multiple steps, including the formation of key intermediates through reactions such as Suzuki-Miyaura coupling . This reaction is favored for its mild conditions and functional group tolerance, making it suitable for constructing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce ketone groups to alcohols.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibitory effects or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its multiple fluorine atoms and aromatic rings make it a versatile compound for various applications.

Properties

IUPAC Name

[4-[2-[4-(2-fluorobenzoyl)phenoxy]ethoxy]phenyl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F2O4/c29-25-7-3-1-5-23(25)27(31)19-9-13-21(14-10-19)33-17-18-34-22-15-11-20(12-16-22)28(32)24-6-2-4-8-26(24)30/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOMTJPXTMKOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155579
Record name Methanone, [1,2-ethanediylbis(oxy-4,1-phenylene)]bis[(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-24-0
Record name Methanone, [1,2-ethanediylbis(oxy-4,1-phenylene)]bis[(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216144-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [1,2-ethanediylbis(oxy-4,1-phenylene)]bis[(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone
Reactant of Route 2
Reactant of Route 2
2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone
Reactant of Route 3
Reactant of Route 3
2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone
Reactant of Route 4
Reactant of Route 4
2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone
Reactant of Route 6
Reactant of Route 6
2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.